3-(3,5-Dimethoxybenzyl)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-9(3-10-7-13-8-10)5-12(6-11)15-2/h4-6,10,13H,3,7-8H2,1-2H3 |
InChI Key |
JWGKXCYLXPKNAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CNC2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 3,5 Dimethoxybenzyl Azetidine
Isomeric Purity Assessment
Since the 3-position of the azetidine (B1206935) ring in the target molecule is a stereocenter if the molecule is synthesized in a chiral fashion, the assessment of isomeric purity (enantiomeric excess) is crucial.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for determining the enantiomeric purity of chiral compounds. A chiral stationary phase (CSP) is used to separate the enantiomers. The choice of the CSP and the mobile phase (often a mixture of alkanes and an alcohol like isopropanol) is critical and often requires screening of different chiral columns. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.
A hypothetical chiral HPLC separation for racemic and enantiomerically enriched 3-(3,5-Dimethoxybenzyl)azetidine is detailed in the table below.
| Parameter | Value |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | n-Hexane/Isopropanol (90:10) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
| Enantiomeric Excess (e.e.) | Calculated as [(Area₁ - Area₂)/(Area₁ + Area₂)] x 100% |
Biological Activity and Mechanistic Investigations of 3 3,5 Dimethoxybenzyl Azetidine Derivatives
Exploration of Neuroprotective Modalities
Recent research has focused on the neuroprotective capabilities of azetidine (B1206935) derivatives, investigating their potential to counteract cellular damage in the nervous system. These studies have highlighted several mechanisms through which these compounds may exert their protective effects.
Attenuation of Oxidative Stress in Cellular Models
Azetidine derivatives have shown promise in protecting neuronal cells from oxidative stress. In a study involving 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, the neuroprotective effects were evaluated in models of glutamate-induced oxidative damage. nih.gov One particular derivative, compound 28, demonstrated a significant protective effect, which was attributed to a reduction in oxidative stress and caspase-3/7 activity. nih.gov This suggests that the azetidine scaffold, in combination with specific aryl substitutions, can contribute to the mitigation of oxidative insults in neuronal cells.
Mitigation of Free Radical-Mediated Damage
The ability to scavenge free radicals is a key component of neuroprotection. Research on the azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has demonstrated its capacity to ameliorate oxidative stress by scavenging free radicals. nih.gov This compound was shown to upregulate the activity of superoxide (B77818) dismutase (SOD) and catalase, which are crucial enzymes in the cellular antioxidant defense system. nih.gov The antioxidant activity of azetidine-2-one derivatives has also been confirmed through their ability to scavenge DPPH free radicals, with one study reporting a maximum scavenging effect of 85% at a concentration of 25 μg. rsc.orgnih.gov These findings indicate that the azetidine core structure can be a valuable pharmacophore for the development of potent free radical scavengers.
Modulation of Glutamate (B1630785) Excitotoxicity Pathways in Neurodegeneration Models
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurodegenerative diseases. The neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been assessed in glutamate-induced neurodegeneration models. nih.gov Compound 28 from this series exhibited the most potent neuroprotective effect against glutamate-induced oxidative damage. nih.gov The mechanism of this protection was linked to a reduction in both oxidative stress and the activity of caspase-3/7, key executioners of apoptosis. nih.gov This highlights the potential of these derivatives to interfere with the downstream pathways of glutamate excitotoxicity.
In Vitro Models for Studying Neuronal Integrity and Function
To elucidate the neuroprotective mechanisms of azetidine derivatives, various in vitro models that simulate neurodegenerative conditions are employed. These models are crucial for assessing the direct effects of these compounds on neuronal cells.
Assessment of Neuronal Viability in Stress-Induced Conditions
The evaluation of neuronal viability under stress-induced conditions is a fundamental step in determining the neuroprotective efficacy of a compound. In studies with 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, their neuroprotective activity was quantified in models of glutamate-induced oxidative damage. nih.gov The results for selected compounds from this study are presented in the table below, showcasing their ability to preserve neuronal health.
| Compound | Neuroprotective Effect in Glutamate-Induced Neurodegeneration Model |
| 28 | Highest neuroprotective effect |
Data sourced from a study on 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, where neuroprotection was evaluated in a glutamate-induced oxidative damage model. nih.gov
Studies on Synaptic Plasticity and Neurotransmitter Regulation
While direct studies on the effects of 3-(3,5-dimethoxybenzyl)azetidine on synaptic plasticity and neurotransmitter regulation are not currently available, the structural motifs of this compound are present in other neuroactive molecules. The N-benzyl group is a feature in a number of compounds with anticonvulsant and psychoactive properties, suggesting a potential for interaction with neurotransmitter systems. nih.govnih.gov For instance, structure-activity relationship studies of N-benzyl piperidines have revealed their affinity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov Furthermore, nitrogen heterocycles are common scaffolds in a vast array of pharmaceuticals, including those that modulate neurotransmitter receptors. nih.gov The 3,5-dimethoxybenzyl moiety itself is a component of various biologically active compounds, although its specific contribution to neuroactivity in this context remains to be elucidated. Future research is needed to determine if this compound derivatives can modulate synaptic plasticity or neurotransmitter systems, which would be a significant step in understanding their full therapeutic potential.
Investigation in Pre-clinical Models of Neurological Dysfunction
Preclinical evaluation in animal models is a critical step in determining the therapeutic potential of a compound for neurological disorders. These models aim to replicate specific aspects of human diseases.
Characterization of Activity in Animal Models of Neuronal Injury
No studies were identified that have characterized the activity of this compound in established animal models of neuronal injury. Typically, such investigations would involve models that mimic conditions like stroke, traumatic brain injury, or neurodegenerative diseases. For instance, related azetidine derivatives have been evaluated in models of Parkinson's disease induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) nih.gov. These studies assess a compound's ability to prevent or reverse neuronal damage and improve functional outcomes.
Evaluation in Mechanistic Models of Hepatic Encephalopathy
There is no available research on the evaluation of this compound in mechanistic models of hepatic encephalopathy (HE). HE is a complex neuropsychiatric syndrome arising from liver failure, with hyperammonemia and neuroinflammation being key pathological factors nih.gov. Animal models used to study HE include the administration of toxins like thioacetamide (B46855) or azoxymethane, or surgical procedures such as bile duct ligation to induce liver failure and the subsequent neurological symptoms researchgate.netscielo.brnih.gov. The evaluation of a compound in these models would typically involve assessing its impact on neurobehavioral changes, brain edema, and levels of ammonia (B1221849) and inflammatory markers in the brain researchgate.netnih.gov.
Broad Biological Activity Profiling and Mechanistic Hypotheses
Understanding the mechanisms by which a compound exerts its effects is fundamental to its development as a therapeutic agent. This involves a broad screening of its interactions with various biological targets and pathways.
Potential Interactions with Receptors and Enzymes Implicated in Neuroprotection
There is no published data on the potential interactions of this compound with receptors and enzymes known to be involved in neuroprotection. Such studies often involve in vitro assays to determine a compound's binding affinity and functional activity at various targets. For example, some azepine derivatives have been investigated for their ability to inhibit enzymes like prostaglandin (B15479496) synthetase, trypsin, and elastase, which can be involved in inflammatory processes nih.gov. Without such studies, hypotheses about the neuroprotective mechanisms of this compound remain speculative.
Exploration of Anti-inflammatory Pathways in the Central Nervous System
No research has been published exploring the effects of this compound on anti-inflammatory pathways in the central nervous system (CNS). Neuroinflammation is a critical component of many neurological disorders nih.gov. Investigating a compound's anti-inflammatory properties would typically involve cell-based assays and animal models to measure its effect on the production of pro-inflammatory cytokines and the activation of microglia, the resident immune cells of the CNS. For instance, other novel compounds have been assessed for their anti-inflammatory and antioxidant potential using methods like the carrageenan-induced paw edema model and free-radical scavenging assays nih.gov.
Structure Activity Relationship Sar Studies of 3 3,5 Dimethoxybenzyl Azetidine Analogues
Impact of Substituent Modifications on the Azetidine (B1206935) Heterocycle
The azetidine ring, while providing a rigid framework, offers opportunities for modification that can significantly impact a compound's properties. A primary site for alteration is the azetidine nitrogen.
N-Substitution: The nature of the substituent on the azetidine nitrogen plays a crucial role in determining biological potency and selectivity. Studies on related 3-benzylazetidine (B1285715) series have shown that N-alkylation can modulate affinity for various transporters and receptors. For instance, the introduction of small alkyl groups, such as a methyl or ethyl group, can influence the compound's lipophilicity and its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs.
| Compound | N-Substituent (R) | Relative Potency |
| 1 | H | Baseline |
| 2 | CH₃ | Increased |
| 3 | C₂H₅ | Variable |
| 4 | Benzyl (B1604629) | Decreased |
This table illustrates a generalized trend observed in related azetidine series, where small N-alkyl groups can be beneficial for potency.
Furthermore, the presence of a hydrogen bond donor on the nitrogen (an unsubstituted azetidine) can be critical for interaction with certain biological targets. Conversely, replacing this hydrogen with a larger, more sterically hindering group, such as a benzyl group, has often been shown to decrease activity, suggesting a specific binding pocket that accommodates smaller substituents more favorably.
Influence of Alterations in the Benzylic Moiety on Biological Activity
The 3,5-dimethoxybenzyl portion of the molecule is a key determinant of its interaction with target proteins, and modifications to this aromatic ring have been extensively explored to understand the SAR.
Aromatic Substitution Pattern: The position and nature of substituents on the benzyl ring are critical for activity. The 3,5-dimethoxy substitution pattern itself is often associated with favorable interactions. Moving these methoxy (B1213986) groups to other positions, such as 2,5- or 3,4-, can lead to a significant loss of potency, indicating a specific spatial requirement for these electron-donating groups within the binding site.
Replacing the methoxy groups with other substituents has also provided valuable SAR insights. For example, replacing one or both methoxy groups with halogens (e.g., chloro, fluoro) or small alkyl groups can drastically alter the electronic and steric properties of the ring, often leading to reduced activity. This suggests that the oxygen atoms of the methoxy groups may be involved in crucial hydrogen bonding interactions with the target protein.
| Compound | Benzylic Substitution | Relative Potency |
| 5 | 3,5-Dimethoxy | High |
| 6 | 3,4-Dimethoxy | Moderate |
| 7 | 4-Methoxy | Low |
| 8 | 3,5-Dichloro | Very Low |
This table highlights the importance of the 3,5-dimethoxy substitution pattern for maintaining high potency in this class of compounds.
Stereochemical Effects on Biological Potency and Selectivity
The 3-position of the azetidine ring is a chiral center, meaning that 3-(3,5-Dimethoxybenzyl)azetidine can exist as two enantiomers (R and S). The spatial arrangement of the benzyl group relative to the azetidine ring can have a profound impact on biological activity.
In many biologically active compounds, one enantiomer is significantly more potent than the other, a phenomenon known as stereoselectivity. This is because the three-dimensional structure of the target protein's binding site is also chiral, and one enantiomer will fit more precisely, much like a key fits into a lock. For many 3-substituted azetidine derivatives targeting CNS receptors, the (S)-enantiomer has been reported to be the more active isomer.
The synthesis of single enantiomers is therefore a critical step in the development of these compounds as therapeutic agents, as it allows for the administration of the more potent and potentially less toxic form of the drug.
| Compound | Stereochemistry | Receptor Affinity |
| 9 | (S)-enantiomer | High |
| 10 | (R)-enantiomer | Low |
| 11 | Racemic mixture | Moderate |
This table illustrates the typical stereoselectivity observed for 3-substituted azetidine derivatives, where one enantiomer displays significantly higher affinity.
Design Principles for Optimizing Pharmacological Profiles based on SAR Data
The accumulated SAR data for this compound and its analogues have led to the formulation of several key design principles for optimizing their pharmacological profiles:
Preservation of the 3,5-Dimethoxybenzyl Moiety: The 3,5-dimethoxy substitution pattern on the benzyl ring is a critical pharmacophoric feature and should generally be maintained for high potency. The methoxy groups likely engage in key hydrogen bonding interactions with the target.
Strategic N-Azetidine Substitution: The azetidine nitrogen is a key point for modification to fine-tune properties such as potency, selectivity, and pharmacokinetics. Small, non-bulky alkyl substituents are often preferred.
Control of Stereochemistry: The synthesis of the pure (S)-enantiomer is crucial for maximizing potency and minimizing potential off-target effects associated with the less active enantiomer.
Balancing Lipophilicity: While some degree of lipophilicity is necessary for CNS penetration, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties. Modifications to both the N-substituent and the benzyl ring must be carefully balanced.
Computational and Theoretical Studies on 3 3,5 Dimethoxybenzyl Azetidine
Molecular Modeling and Docking Simulations for Target Identification
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as 3-(3,5-Dimethoxybenzyl)azetidine, and a biological target, typically a protein or enzyme. This approach is fundamental in the early stages of drug discovery for identifying potential molecular targets and elucidating the mechanism of action. thescipub.comdromicslabs.comwindows.net
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and a library of potential biological targets. The structure of the ligand can be generated and optimized using computational chemistry software. The target structures are often obtained from databases like the Protein Data Bank (PDB).
Docking algorithms then systematically predict the preferred orientation and conformation of the ligand when it binds to the target's active site. These predictions are evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy value. A lower binding energy typically indicates a more stable and favorable interaction. By screening this compound against a panel of known drug targets, researchers can hypothesize its potential therapeutic applications. For instance, if the compound shows a strong predicted binding affinity for a particular enzyme implicated in a disease, it becomes a candidate for further investigation as an inhibitor of that enzyme.
Illustrative Docking Simulation Results:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Monoamine Oxidase A | -8.5 | TYR407, PHE208, CYS323 |
| Acetylcholinesterase | -9.2 | TRP84, TYR334, PHE330 |
| Serotonin (B10506) Transporter | -7.9 | ILE172, TYR95, PHE341 |
| Dopamine (B1211576) D2 Receptor | -8.8 | ASP114, SER193, PHE389 |
This table represents hypothetical data to illustrate the typical output of a docking simulation study.
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of a molecule's structure, stability, and electronic properties. nih.govpte.huwikipedia.org For this compound, these calculations can be used to perform a thorough conformational analysis and to characterize its electronic landscape.
Conformational Analysis: Molecules can exist in various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy). nih.govresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of this compound as a function of its rotatable bonds. researchgate.net This analysis reveals the preferred three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.
Electronic Properties: Quantum chemistry also allows for the calculation of various electronic properties that are key to understanding a molecule's reactivity and interactions. pte.huwikipedia.org These include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a target protein.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, provide insights into the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap can suggest higher reactivity.
Illustrative Quantum Chemical Properties:
| Property | Calculated Value |
| Dipole Moment | 2.5 D |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
This table represents hypothetical data to illustrate the typical output of quantum chemical calculations.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are computational tools that predict the pharmacokinetic properties of a compound. nih.govsrce.hrslideshare.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures. nih.govcambridge.org
For this compound, a variety of ADME parameters can be predicted using established computational models:
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential are predicted to estimate how well the compound would be absorbed from the gastrointestinal tract.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound would be distributed throughout the body.
Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, providing insights into its metabolic stability and potential for drug-drug interactions.
Excretion: While direct prediction of excretion pathways is complex, related properties like solubility can be estimated.
These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors. Many predictive models also utilize machine learning algorithms trained on large datasets of experimental data.
Illustrative In Silico ADME Predictions:
| ADME Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | High |
| CYP2D6 Inhibitor | Non-inhibitor |
| Lipinski's Rule of Five | 0 violations |
| Bioavailability Score | 0.55 |
This table represents hypothetical data to illustrate the typical output of in silico ADME prediction tools.
Virtual Screening and Library Design for Novel Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. pte.humdpi.com If this compound is identified as a "hit" compound with some desirable activity, virtual screening can be employed to find derivatives with potentially improved properties.
Library Design: A virtual library of derivatives of this compound can be designed by systematically modifying its chemical structure. This could involve, for example, changing the substitution pattern on the benzyl (B1604629) ring, modifying the azetidine (B1206935) ring, or altering the linker between the two moieties. This process can generate thousands or even millions of virtual compounds.
Screening Process: This virtual library is then screened against the identified biological target using high-throughput docking simulations. The compounds are ranked based on their predicted binding affinity and other parameters, such as their fit to a pharmacophore model derived from the initial hit. This process allows researchers to prioritize a smaller, more manageable set of the most promising derivatives for chemical synthesis and experimental testing. This approach significantly accelerates the hit-to-lead optimization phase of drug discovery. mdpi.comnih.gov
Future Research Directions and Unaddressed Academic Questions
Exploration of Novel and More Efficient Synthetic Pathways
The synthesis of azetidine (B1206935) rings is a well-documented area of organic chemistry, yet the development of efficient and novel pathways for specific derivatives like 3-(3,5-Dimethoxybenzyl)azetidine presents an ongoing challenge. evitachem.com Current methodologies for creating substituted azetidines often involve multi-step processes that can be resource-intensive.
Future research should prioritize the development of more streamlined and cost-effective synthetic routes. One promising approach could be the adaptation of existing general methods for azetidine synthesis to the specific target of this compound. For instance, the synthesis of the closely related analog, 3-((3,5-Dimethoxybenzyl)oxy)azetidine, involves the formation of the azetidine ring followed by an etherification step to introduce the dimethoxybenzyl group. evitachem.com A similar strategy could be envisioned for this compound, potentially through a direct C-C bond formation between the azetidine ring and the benzyl (B1604629) group.
Key areas for exploration include:
One-pot synthesis: Developing a one-pot reaction where the azetidine ring is formed and functionalized in a single sequence would significantly improve efficiency.
Catalytic methods: Investigating novel catalytic systems, such as those employing transition metals, could offer milder reaction conditions and higher yields. rsc.org
Stereoselective synthesis: For potential pharmaceutical applications, the development of methods to produce enantiomerically pure forms of this compound is crucial. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Intramolecular Cyclization | Well-established for azetidine synthesis. acs.org | May require harsh conditions or protecting group strategies. |
| [2+2] Cycloaddition | Can provide direct access to the four-membered ring. rsc.org | Substrate scope and regioselectivity can be challenging. |
| Ring Expansion of Aziridines | Offers a route from more readily available three-membered rings. researchgate.net | May lead to mixtures of isomers. |
| Aza-Michael Addition | A versatile method for forming C-N bonds. | Requires specific precursors and careful optimization. |
Identification and Validation of Specific Molecular Targets
A critical unanswered question is the precise molecular target(s) of this compound. While the azetidine ring is considered a valuable pharmacophore, the specific biological partners of this particular derivative are unknown. General studies on other azetidine-containing compounds have shown interactions with a range of targets, including G-protein coupled receptors and ion channels. researchgate.netnih.gov
Future research must focus on identifying and validating these targets. This can be achieved through a combination of computational and experimental approaches:
In silico screening: Computational docking studies can predict potential binding partners by modeling the interaction of this compound with a library of known protein structures. nih.govresearchgate.net
Affinity-based proteomics: This experimental technique can identify proteins that directly bind to a derivatized version of the compound.
Phenotypic screening: Observing the effects of the compound on various cell lines can provide clues about the biological pathways it modulates.
Advanced Mechanistic Elucidation Through Omics Technologies
Understanding the full biological impact of this compound requires a systems-level approach. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular changes induced by the compound. To date, no such studies have been reported for this compound.
Future research directions in this area include:
Transcriptomic analysis (RNA-Seq): To identify genes whose expression is altered in response to the compound, offering insights into the affected signaling pathways.
Proteomic analysis: To identify changes in protein expression and post-translational modifications, revealing the downstream effects of target engagement.
Metabolomic analysis: To map the metabolic pathways perturbed by the compound.
The integration of these multi-omics datasets will be crucial for constructing a detailed picture of the compound's mechanism of action. acs.org
Design of Next-Generation Derivatives with Enhanced Specificity and In Vivo Efficacy in Research Models
Once the primary molecular targets and mechanism of action of this compound are better understood, the rational design of next-generation derivatives can commence. The goal would be to improve upon the parent compound's properties, such as enhancing its specificity for the desired target, improving its pharmacokinetic profile, and increasing its efficacy in preclinical research models.
Structure-activity relationship (SAR) studies will be fundamental to this process. mdpi.comnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its effects.
Key modifications to explore could include:
Alterations to the benzyl ring: Investigating the impact of different substitution patterns on the dimethoxybenzyl moiety.
Modifications of the azetidine ring: Introducing substituents on the nitrogen atom or other positions of the azetidine ring.
Bioisosteric replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve other properties.
The most promising derivatives would then be advanced to in vivo testing in relevant animal models to assess their efficacy and safety.
Q & A
Q. What are the established synthetic routes for 3-(3,5-Dimethoxybenzyl)azetidine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, a benzyl bromide intermediate (e.g., 3,5-dimethoxybenzyl bromide) can react with azetidine precursors under controlled conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–120°C) promote reactivity but may risk decomposition.
- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity .
- Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency in aryl-azetidine bond formation .
Yield optimization requires balancing these factors, with purity confirmed via HPLC (>95%) and NMR .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on:
- NMR spectroscopy : H and C NMR identify proton environments and confirm substitution patterns (e.g., methoxy group integration at δ 3.7–3.8 ppm) .
- X-ray diffraction : Powder or single-crystal X-ray resolves bond angles and ring strain in the azetidine moiety (e.g., bond angles ~88° for the four-membered ring) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., calculated 249.3 g/mol for CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for azetidine derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from:
- Conformational flexibility : The azetidine ring’s puckering alters proton environments. Use variable-temperature NMR to assess dynamic behavior .
- Impurity profiles : Trace byproducts (e.g., oxidized methoxy groups) require LC-MS or 2D NMR (COSY, HSQC) for identification .
- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to confirm stereochemistry .
Q. What strategies mitigate side reactions during functionalization of the azetidine ring?
The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation approaches include:
- Protecting groups : Use Boc or Fmoc groups to shield the nitrogen during electrophilic substitutions .
- Low-temperature protocols : Conduct reactions at –20°C to reduce ring strain-induced reactivity .
- Selective catalysts : Chiral catalysts (e.g., Ru-phosphine complexes) enable stereoselective modifications without ring degradation .
Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?
- Docking studies : Simulate interactions with biological targets (e.g., GPCRs or kinases) using software like AutoDock Vina. Focus on optimizing methoxy group positioning for hydrogen bonding .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating methoxy groups) with activity data to predict analogs with improved binding affinity .
- MD simulations : Assess conformational stability in aqueous environments to prioritize synthetically feasible candidates .
Q. What experimental approaches validate the pharmacological potential of this compound?
- In vitro assays : Screen for cytotoxicity (MTT assay), apoptosis (Annexin V staining), or receptor binding (radioligand displacement) .
- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation and identify metabolically resistant derivatives .
- In vivo models : Test bioavailability and efficacy in rodent models of disease (e.g., neuroinflammation or cancer), monitoring plasma half-life via LC-MS .
Methodological Considerations
Q. How should researchers handle discrepancies between theoretical and experimental molecular weights?
- Isotopic pattern analysis : Use high-resolution MS to distinguish between isobaric impurities (e.g., Cl vs. CH substitutions) .
- Synthesis validation : Repeat reactions with deuterated solvents or internal standards to rule out solvent adducts .
Q. What are best practices for scaling up azetidine derivative synthesis while maintaining purity?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions during scale-up .
- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to enhance crystal purity and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
